Lipophilicity (XLogP3) Differentiates 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile From 2-Substituted Dimethylphenoxy Analog
The computed partition coefficient (XLogP3-AA) for 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile is 2.4 [1], while the 2-substituted regioisomeric analog 2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile has a notably higher XLogP3 of 3.2 [2]. This difference of 0.8 log units is significant for predicting membrane permeability and oral bioavailability in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile: XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = -0.8 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
A lower XLogP3 of 2.4 may offer improved aqueous solubility and a reduced risk of non-specific binding compared to more lipophilic 2-substituted analogs, guiding compound selection for in vitro screening cascades.
- [1] PubChem. (2026). Compound Summary for CID 126954498: 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/PYLICNZGDHCCDN-UHFFFAOYSA-N View Source
- [2] PubChem. (2026). Compound Summary for CID 24705532: 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1016822-48-2 View Source
